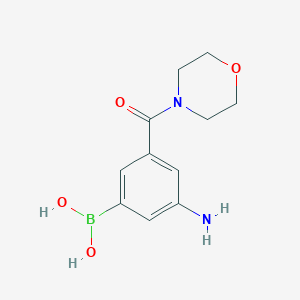

3-Amino-5-(morpholinocarbonyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

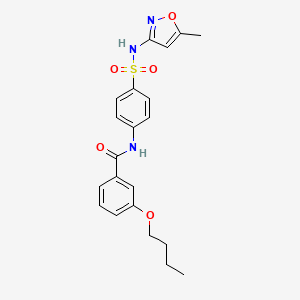

3-Amino-5-(morpholinocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 1987879-03-7 and a molecular weight of 250.06 . It has a linear formula of C11H15BN2O4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BN2O4/c13-10-6-8 (5-9 (7-10)12 (16)17)11 (15)14-1-3-18-4-2-14/h5-7,16-17H,1-4,13H2 .Chemical Reactions Analysis

Boronic acids, including this compound, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can undergo three-component condensation with salicylaldehyde derivatives and aliphatic alcohols to afford boron complexes .Physical And Chemical Properties Analysis

This compound is stored at refrigerated temperatures .科学的研究の応用

Applications in Materials Science and Chemistry

Depolymerization of Cellulose : Phenylboronic acid derivatives, including those with morpholine substitutions, have been utilized for the hydrolytic dissolution of cellulose in water at nearly neutral pH values. This process efficiently hydrolyzes cellulose to form water-soluble oligosaccharides, highlighting a potential application in biomass conversion and renewable energy sources (Levi et al., 2016).

Catalysis in Organic Synthesis : Phenylboronic acid derivatives are used as catalysts in organic synthesis. For instance, amino-salicylaldimine palladium-based complexes, including those with morpholinomethyl-salicylaldimine ligands, have shown to be efficient Suzuki catalysts for cross-coupling reactions. This application is crucial in the synthesis of complex organic molecules, potentially useful in drug development and materials science (Cui et al., 2009).

Biomedical Applications

Experimental Oncology : Simple phenylboronic acid and benzoxaborole derivatives, including those with morpholino and fluorine substitutions, have demonstrated significant antiproliferative activity against various cancer cell lines. These compounds induce cell cycle arrest and apoptosis, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Fluorescent Labeling for HPLC : Phenylboronic acid derivatives have been developed as fluorescent labeling reagents for the determination of diol compounds by high-performance liquid chromatography (HPLC). This application is significant in analytical chemistry, enabling sensitive detection of biological and chemical samples (Terado et al., 2000).

Sugar Interaction Studies : Studies on the interactions between 3-amino phenylboronic acid and various sugars have provided insights into the selective binding mechanisms of boronic acids to saccharides. This research is fundamental to the development of sensors and diagnostic tools for detecting sugars, with potential applications in diabetes management and food industry quality control (Kur et al., 2017).

作用機序

Target of Action

Boronic acids are often used as inhibitors for enzymes like serine proteases and are known to form reversible covalent complexes with these enzymes. The morpholine ring is a common motif in many pharmaceuticals and its presence can influence the compound’s solubility and bioavailability .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “3-Amino-5-(morpholinocarbonyl)phenylboronic acid” might affect. Given its structural features, it could potentially interact with a variety of biological targets .

Pharmacokinetics

The presence of the morpholine ring could potentially enhance its solubility, while the boronic acid group could potentially enhance its reactivity .

Result of Action

Without specific studies, it’s hard to predict the exact molecular and cellular effects of “this compound”. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of “this compound” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

[3-amino-5-(morpholine-4-carbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXOOFBRAGWZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)

![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)

![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)

![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)